Cas no 1797271-86-3 (4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide)

4-(3-Methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a 3-methoxypyrrolidine moiety and a thiophen-2-yl ethyl side chain. This structure imparts potential pharmacological relevance, particularly in targeting receptor interactions due to its dual heterocyclic components. The methoxy group enhances solubility and metabolic stability, while the thiophene moiety may contribute to binding affinity in biologically active contexts. Its well-defined molecular architecture makes it a valuable intermediate for medicinal chemistry research, particularly in the development of CNS-active or enzyme-modulating agents. The compound’s purity and synthetic reproducibility are key advantages for investigative applications.
4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide structure
1797271-86-3 structure
Product Name:4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide
CAS No:1797271-86-3
MF:C18H22N2O2S
MW:330.444483280182
CID:5371410
Update Time:2025-05-23

4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(3-methoxypyrrolidin-1-yl)-N-(2-thiophen-2-ylethyl)benzamide
    • 4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide
    • Inchi: 1S/C18H22N2O2S/c1-22-16-9-11-20(13-16)15-6-4-14(5-7-15)18(21)19-10-8-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21)
    • InChI Key: DARQKURYPFFUMD-UHFFFAOYSA-N
    • SMILES: C(NCCC1SC=CC=1)(=O)C1=CC=C(N2CCC(OC)C2)C=C1

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Additional information on 4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide

Introduction to 4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide (CAS No. 1797271-86-3)

4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide, identified by its Chemical Abstracts Service (CAS) number 1797271-86-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a benzamide core linked to a pyrrolidine and a thiophene-containing side chain, exhibits promising biological activities that make it a valuable candidate for further investigation.

The structural framework of 4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide is meticulously designed to interact with biological targets, particularly enzymes and receptors involved in critical cellular pathways. The presence of the 3-methoxypyrrolidin-1-yl moiety contributes to its binding affinity, while the thiophen-2-yl group enhances its solubility and metabolic stability. These features are essential for optimizing pharmacokinetic properties, which are crucial for the development of effective therapeutic agents.

In recent years, there has been growing interest in the exploration of heterocyclic compounds for their potential applications in medicine. The pyrrolidine scaffold is widely recognized for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. Similarly, the thiophene ring is a key structural element found in numerous pharmacologically relevant compounds, known for its ability to modulate enzyme activity and receptor binding. The combination of these motifs in 4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide suggests a multifaceted approach to drug design.

Current research in medicinal chemistry emphasizes the importance of structure-based drug design, leveraging computational methods and high-throughput screening to identify lead compounds with desired biological profiles. The molecular structure of 4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide aligns well with this approach, as it incorporates functional groups that can be fine-tuned to improve efficacy and reduce side effects. The benzamide moiety, in particular, is a well-documented pharmacophore that participates in hydrogen bonding interactions with biological targets, enhancing binding affinity.

One of the most compelling aspects of 4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide is its potential as an intermediate in the synthesis of more complex drug candidates. By serving as a building block, this compound can be modified through various chemical transformations to explore new chemical spaces and discover novel therapeutic agents. The versatility of its structural features allows chemists to introduce additional functional groups or alter existing ones without compromising its core pharmacological properties.

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the desired molecular framework efficiently. These methods not only ensure high yields but also minimize unwanted byproducts, making the process scalable for industrial applications.

Evaluation of the biological activity of 4-(3-methoxypyrrolidin-1-yl)-N-[2-(thiophen-2-yloxy)ethyl]benzamide has been conducted using both in vitro and in vivo models. Preliminary studies have demonstrated its potential as an inhibitor of certain enzymes implicated in diseases such as cancer and inflammation. The pyrrolidine and thiophene moieties are believed to play critical roles in modulating enzyme activity by interacting with key residues in the active site. Further research is needed to elucidate the exact mechanisms of action and optimize dosing regimens.

The pharmacokinetic profile of this compound is another area of active investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are carefully evaluated to ensure that it meets the stringent requirements for clinical development. Advanced computational tools are used to predict these properties early in the discovery process, saving time and resources by identifying promising candidates before experimental validation.

In conclusion,4-(3-methoxypyrrolidin - 1 - yl ) - N - [ 2 - ( thi ophen - 2 - yl ) eth yl ] benz amide ( CAS No . 1797271 - 86 - 3 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities . Its potential as a lead compound or intermediate for further drug development underscores its importance in modern medicinal chemistry . Continued research into this molecule will likely uncover new therapeutic applications that benefit human health .

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